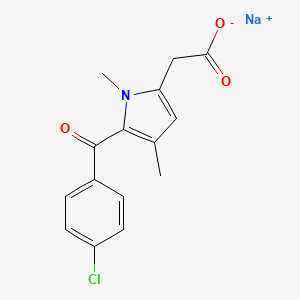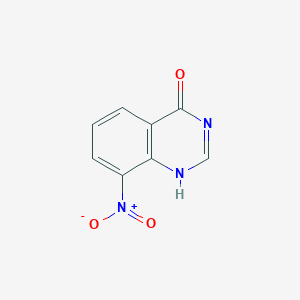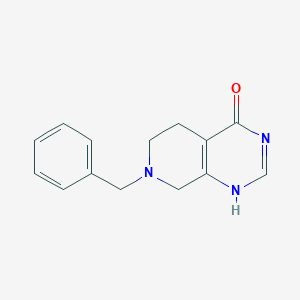
2-(4-Methoxy-2-methylphenyl)pyridine
Vue d'ensemble
Description
2-(4-Methoxy-2-methylphenyl)pyridine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Pyridine derivatives, including compounds related to 2-(4-Methoxy-2-methylphenyl)pyridine, have been studied for their corrosion inhibition properties. For instance, Ansari, Quraishi, and Singh (2015) investigated the inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. They found these compounds to be mixed-type inhibitors, mainly cathodic, and effective in protecting steel surfaces. Their study combined experimental techniques with quantum chemical calculations, emphasizing the role of these derivatives in industrial applications, particularly in corrosion prevention (Ansari, Quraishi, & Singh, 2015).
Photophysical Properties and Fluorescence
The photophysical properties and fluorescence of pyridine derivatives, including methoxypyridine compounds, have been extensively studied. Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized various 2-substituted pyridines and analyzed their fluorescence in different solvents and solid states. Their research provides insights into the potential of these compounds for applications in materials science and optical technologies (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Structural Analysis and Molecular Interactions
The crystal and molecular structure of pyridine derivatives are of significant interest in the field of chemistry. Moustafa and Girgis (2007) conducted a study on the synthesis and crystal structure determination of methoxy-substituted pyridine compounds, providing valuable information on molecular configurations and bonding characteristics (Moustafa & Girgis, 2007).
Insecticidal Applications
Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) explored the insecticidal activity of pyridine derivatives. Their study demonstrated the effectiveness of these compounds against specific agricultural pests, suggesting potential applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propriétés
IUPAC Name |
2-(4-methoxy-2-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-11(15-2)6-7-12(10)13-5-3-4-8-14-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSFQCLGNIWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


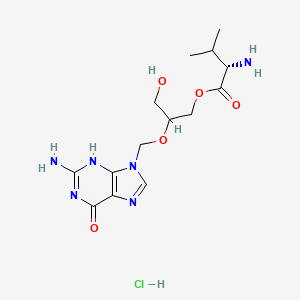


![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B7818843.png)
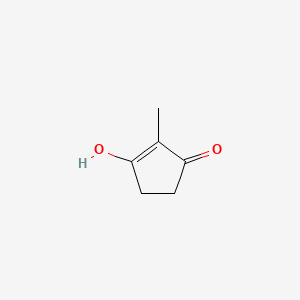
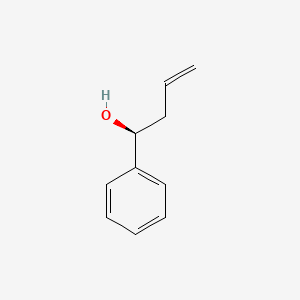
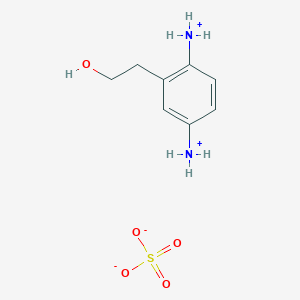
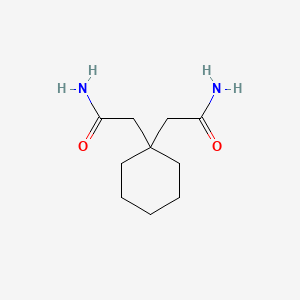
![(2R)-6-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7818874.png)
